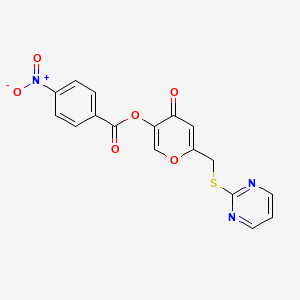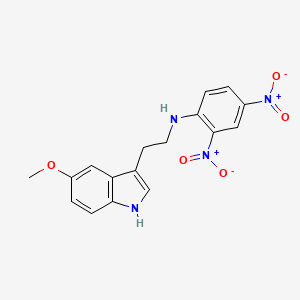
Molybdenum telluride
Overview
Description
Molybdenum telluride is a compound of molybdenum and tellurium with the formula MoTe2 . It corresponds to a mass percentage of 27.32% molybdenum and 72.68% tellurium . It can crystallize in two-dimensional sheets which can be thinned down to monolayers that are flexible and almost transparent . It is a semiconductor, and can fluoresce .
Synthesis Analysis
MoTe2 can be prepared by heating the correct ratio of the elements together at 1100 °C in a vacuum . Another method is via vapor deposition, where molybdenum and tellurium are volatilized in bromine gas and then deposited . The amount of tellurium in molybdenum ditelluride can vary, with tellurium being slightly deficient unless it is added in excess during production .Molecular Structure Analysis
Molybdenum telluride crystallizes in two-dimensional sheets which can be thinned down to monolayers that are flexible and almost transparent . The structure of compound I has been established by X-ray diffraction analysis .Chemical Reactions Analysis
The compounds are characterized by IR spectroscopy, Raman spectroscopy, and elemental analysis . Structure I contains short nonvalent contacts between the sulfur atom of the out-of-sphere Dtp anion and the axial tellurium atoms of the cluster .Physical And Chemical Properties Analysis
Molybdenum telluride is a black/lead-gray solid . It has a density of 7.7 g/cm3 . It is insoluble in water and decomposes when heated . It has a band gap of 1.1 eV (direct, monolayer) and 0.9 eV (indirect, bulk) .Scientific Research Applications
Energy and Catalysis Applications
Molybdenum telluride nanosheets have been used in energy and catalysis applications . An innovative solid-state lithiation strategy allows the exfoliation of layered transition-metal tellurides into nanosheets in a short time, without sacrificing their quality . This opens the way to their use in applications such as batteries and micro-supercapacitors .
Production of Hydrogen Peroxide
Molybdenum telluride nanoflakes have shown remarkable performance for H2O2 production in acids . This application is significant in the field of electrochemical reactions.
Surface-Enhanced Raman Spectroscopy (SERS)
Molybdenum telluride has been used in Surface-Enhanced Raman Spectroscopy (SERS) for the detection of biorelevant molecules . For instance, the detection of the lipophilic disease marker β-sitosterol on few-layered MoTe2 films has been demonstrated .
Nanosheet Production
The production of high-quality transition-metal telluride (TMT) nanosheets, including molybdenum telluride, has been made accessible through a clean, general method . This method involves a solid-state intercalation, in which an atomic species is introduced into a layered structure to encourage exfoliation .
Sensor Development
Molybdenum telluride has potential applications in the development of sensors . Its atomically flat surfaces facilitate homogeneous distribution of analytes, making it well-suited for sensing applications .
Electronics and Future Devices
Two-dimensional (2D) transition-metal dichalcogenides like MoTe2 could bring transformative changes to the ways we fabricate and operate future electronic devices . Their unique properties make them particularly well suited for applications in electronics .
Mechanism of Action
Target of Action
Molybdenum telluride, also known as molybdenum ditelluride or MoTe2, is a compound of molybdenum and tellurium . It is part of a class of materials called transition metal dichalcogenides . Its primary targets are electronic devices and energy storage systems, where it is used as a semiconductor .
Mode of Action
Molybdenum telluride interacts with its targets by providing semiconducting properties. It can crystallize in two-dimensional sheets, which can be thinned down to monolayers that are flexible and almost transparent . This raises the potential use as a semiconductor in electronics or an infrared detector .
Biochemical Pathways
It has been found to exhibit significantly improved electrochemical performance when used in supercapacitors .
Pharmacokinetics
Its properties such as solubility, density, and melting point are crucial for its functionality .
Result of Action
The result of molybdenum telluride’s action is the enhancement of the performance of electronic devices and energy storage systems. For instance, MoTe2 nanosheets exhibit significantly improved electrochemical performance, with a specific capacitance more than three times that of bulk MoTe2 at a current density of 1 A g−1 .
Action Environment
The action of molybdenum telluride can be influenced by environmental factors such as temperature and pressure. For example, MoTe2 can be prepared by heating the correct ratio of the elements together at 1100 °C in a vacuum . Furthermore, the lithiation and exfoliation process used to produce molybdenum telluride nanosheets requires a specific temperature and atmospheric conditions .
Safety and Hazards
Future Directions
Molybdenum telluride is a promising near-infrared material with optical activity, which enables hybrid-integrated with silicon photonics for communication purposes . It is also a potential candidate for surface-enhanced Raman spectroscopy (SERS) . The use of various artificial hetero-stacking or twist-stacking techniques can further expand the emission bandwidth and offer more choices of optical-active materials used as building blocks in on-chip optoelectronic devices .
properties
IUPAC Name |
bis(tellanylidene)molybdenum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mo.2Te | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HITXEXPSQXNMAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Mo](=[Te])=[Te] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MoTe2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065235 | |
| Record name | Molybdenum telluride (MoTe2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Molybdenum telluride | |
CAS RN |
12058-20-7 | |
| Record name | Molybdenum telluride (MoTe2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12058-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Molybdenum telluride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012058207 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Molybdenum telluride (MoTe2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Molybdenum telluride (MoTe2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Molybdenum ditelluride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.832 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(3,3-Difluorocyclobutyl)-3-[4-[4-methyl-5-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]bicyclo[2.2.2]oct-1-yl]-1,2,4-oxadiazole](/img/structure/B1676620.png)


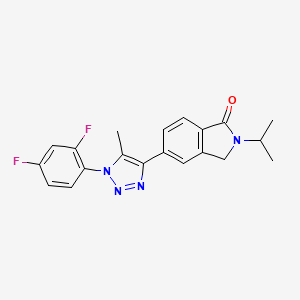
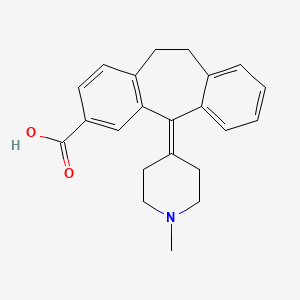
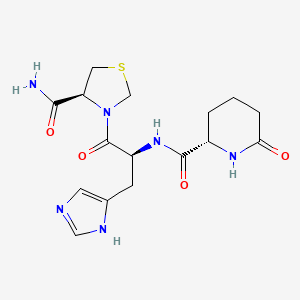



![3-[3-Tert-butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-propan-2-ylindol-2-yl]-2,2-dimethylpropanoic acid](/img/structure/B1676634.png)
![2-Furanyl-[4-(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)-1-piperazinyl]methanone](/img/structure/B1676638.png)

